1-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core structure
Mechanism of Action
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, are known to interact with their targets due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities, which suggests that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The influence of steric factors on biological activity is a known factor in the design of new pyrrolidine compounds with different biological profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the ring-opening polymerization of aziridines or azetidines.
Coupling Reactions: The final coupling of the azetidine derivative with the pyrrolidine-2,5-dione core is typically carried out using Suzuki–Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
1-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione Derivatives: These compounds share the pyrrolidine-2,5-dione core structure and exhibit similar biological activities.
Azetidine Derivatives: Compounds containing the azetidine ring are structurally similar and have comparable chemical properties.
Uniqueness
1-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is unique due to the presence of both the azetidine and pyrrolidine-2,5-dione moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-[4-(3-ethylsulfonylazetidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6S2/c1-2-24(20,21)13-9-16(10-13)25(22,23)12-5-3-11(4-6-12)17-14(18)7-8-15(17)19/h3-6,13H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOFSPDTWCVPRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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